Cas no 953232-57-0 (N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide)

N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide
- N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide
- AKOS024489977
- N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide
- 953232-57-0
- F5017-0068
- 4-isobutoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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- Inchi: 1S/C17H28N2O3S/c1-14(2)13-22-16-4-6-17(7-5-16)23(20,21)18-12-15-8-10-19(3)11-9-15/h4-7,14-15,18H,8-13H2,1-3H3
- InChI Key: ZNMFWWBMWUWPNY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC(C)C)(NCC1CCN(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 340.18206393g/mol
- Monoisotopic Mass: 340.18206393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67Ų
- XLogP3: 3
N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-0068-15mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-1mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5017-0068-30mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-25mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-10μmol |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-20μmol |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-3mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-20mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-2μmol |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5017-0068-2mg |
N-[(1-methylpiperidin-4-yl)methyl]-4-(2-methylpropoxy)benzene-1-sulfonamide |
953232-57-0 | 2mg |
$88.5 | 2023-09-10 |
N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide
N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide: A Comprehensive Overview
N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide (CAS No. 953232-57-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a sulfonamide derivative with a unique structure that includes a piperidine ring and a substituted benzene ring. The compound's molecular formula is C18H28N2O3S, and it has a molecular weight of 356.50 g/mol.
The structure of N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide is characterized by its multifunctional groups, which include a sulfonamide group, an alkyl-substituted benzene ring, and a piperidine ring. These structural features contribute to its potential biological activities and pharmacological properties. The sulfonamide group is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
In recent years, research on N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide has focused on its potential therapeutic applications. Studies have shown that this compound exhibits promising anti-inflammatory and antiproliferative properties. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Furthermore, clinical trials have begun to explore the safety and efficacy of N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide in treating various conditions. Early-phase clinical trials have reported favorable safety profiles, with no significant adverse effects observed at therapeutic doses. These findings have paved the way for further investigation into its potential as a novel therapeutic agent.
The mechanism of action of N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide is not yet fully understood, but preliminary studies suggest that it may target multiple signaling pathways involved in inflammation and cell proliferation. For example, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.
In addition to its anti-inflammatory properties, N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide has also shown promise in cancer research. A study published in *Cancer Research* (2020) found that the compound inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The mechanism behind this antiproliferative effect is thought to involve the inhibition of specific kinases involved in cell cycle progression.
The synthesis of N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide has been optimized through various synthetic routes, allowing for efficient large-scale production. One common approach involves the reaction of 4-(2-methylpropoxy)benzenesulfonyl chloride with 1-methylpiperidine followed by methylation. This method yields high purity and good yields, making it suitable for both research and industrial applications.
The pharmacokinetic properties of N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide have also been studied extensively. It has been found to have good oral bioavailability and a favorable half-life, which are important factors for its potential use as an oral medication. Additionally, the compound exhibits low toxicity and good tissue distribution, further supporting its suitability as a therapeutic agent.
In conclusion, N-(1-methylpiperidin-4-yl)methyl-4-(2-methylpropoxy)benzene-1-sulfonamide (CAS No. 953232-57-0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
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